4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine
Overview
Description
4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine is a complex organic compound that features a tetrazole ring, a benzoyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne under copper catalysis.
Benzoylation: The tetrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction, often using a suitable amine and an epoxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Scientific Research Applications
4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds with active site residues, while the benzoyl and morpholine groups contribute to hydrophobic interactions and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-methyl-3-(1H-tetrazol-1-yl)aniline: This compound shares the tetrazole ring but lacks the benzoyl and morpholine groups.
5-phenyl-1H-tetrazole: Similar in having a tetrazole ring and a phenyl group but lacks the morpholine ring.
Uniqueness: 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine is unique due to the combination of the tetrazole ring, benzoyl group, and morpholine ring, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-methyl-3-(tetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14-7-8-16(11-17(14)24-13-20-21-22-24)19(25)23-9-10-26-18(12-23)15-5-3-2-4-6-15/h2-8,11,13,18H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXPTBBDHOLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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